(5E)-2-(4-bromophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one class, characterized by a fused thiazole-triazole core and substituted aromatic groups. Its structure includes:
- 4-Bromophenyl group: Enhances electronic effects and reactivity due to bromine’s electronegativity .
- 3-Methoxy-4-(octyloxy)benzylidene moiety: Combines methoxy (electron-donating) and octyloxy (long alkyl chain) groups, which influence solubility and biological interactions .
- E-configuration: The (5E) stereochemistry stabilizes the molecule via conjugation between the benzylidene and thiazolo-triazole core .
Synthesis: The compound is synthesized via multi-step reactions, including condensation of substituted benzaldehydes with thiazolo-triazolone precursors under basic conditions .
Properties
CAS No. |
624725-99-1 |
|---|---|
Molecular Formula |
C26H28BrN3O3S |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H28BrN3O3S/c1-3-4-5-6-7-8-15-33-21-14-9-18(16-22(21)32-2)17-23-25(31)30-26(34-23)28-24(29-30)19-10-12-20(27)13-11-19/h9-14,16-17H,3-8,15H2,1-2H3/b23-17+ |
InChI Key |
CNJQPMDVVKQWKL-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of SALOR-INT L364916-1EA typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromobenzaldehyde with 3-methoxy-4-(octyloxy)benzaldehyde under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
SALOR-INT L364916-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L364916-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: SALOR-INT L364916-1EA is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SALOR-INT L364916-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
- Bromophenyl vs.
- Octyloxy vs. Shorter Alkoxy Chains : The octyloxy group in the target compound improves membrane permeability but may reduce aqueous solubility, limiting in vivo applications .
Mechanistic Insights from Analogues
- Anticancer Activity : Compounds with bromophenyl groups (e.g., ) inhibit topoisomerase II and induce apoptosis in cancer cells . The target compound’s octyloxy chain may enhance tumor cell penetration .
- Antimicrobial Activity : Thiazolo-triazoles with electron-withdrawing groups (e.g., bromine, chlorine) disrupt bacterial membrane integrity .
Research Findings and Data
Key Studies on Analogues
- : Dimethoxy-substituted derivatives exhibited 90% inhibition of Staphylococcus aureus at 10 µg/mL, comparable to vancomycin .
Biological Activity
The compound (5E)-2-(4-bromophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrN₄O₂S
- Molecular Weight : 404.34 g/mol
- Key Functional Groups : Thiazole ring, triazole ring, bromophenyl group, methoxy and octyloxy substituents.
Antimicrobial Activity
A significant aspect of the biological activity of this compound is its antimicrobial potential . Research indicates that derivatives of thiazoles and triazoles exhibit notable antibacterial and antifungal properties. In particular:
- Bacterial Inhibition : The compound was tested against various Gram-positive and Gram-negative bacteria. Preliminary results suggest that it has a strong inhibitory effect on strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also displayed antifungal activity against common pathogens like Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antifungal agents.
Anticancer Potential
Thiazole and triazole derivatives have been extensively studied for their anticancer properties . The compound shows promise in this area through:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, the antimicrobial efficacy of various thiazolo-triazole derivatives was evaluated. The compound exhibited:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results position it as a potential candidate for further development as an antimicrobial agent.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole derivatives found that:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The findings suggest that the compound could be effective in inhibiting cancer cell growth at relatively low concentrations.
Research Findings
Recent investigations into the biological activities of thiazolo-triazole compounds have highlighted several key findings:
- Structure-Activity Relationship (SAR) : Modifications in substituents significantly affect biological activity. For instance, the presence of bromine and methoxy groups enhances antimicrobial activity.
- Synergistic Effects : Combining this compound with other known antimicrobial agents has shown synergistic effects, leading to enhanced efficacy against resistant strains.
- Safety Profile : Preliminary toxicity studies reveal that the compound exhibits low toxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
